1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea

Urea transporter UT-A1 IC50

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea (CAS 894012-98-7) is a synthetic small-molecule urea derivative (C19H28N4O4, MW 376.4) that incorporates a 5-oxopyrrolidine core, a 4-ethoxyphenyl substituent, and a morpholinoethyl urea side-chain. The compound belongs to a class of morpholinyl-pyrrolidinyl analogs disclosed in patents as urotensin II (U-II) receptor antagonists.

Molecular Formula C19H28N4O4
Molecular Weight 376.457
CAS No. 894012-98-7
Cat. No. B2692014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea
CAS894012-98-7
Molecular FormulaC19H28N4O4
Molecular Weight376.457
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCOCC3
InChIInChI=1S/C19H28N4O4/c1-2-27-17-5-3-16(4-6-17)23-14-15(13-18(23)24)21-19(25)20-7-8-22-9-11-26-12-10-22/h3-6,15H,2,7-14H2,1H3,(H2,20,21,25)
InChIKeyBISNVMTWVFNVPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea (CAS 894012-98-7): Procurement-Relevant Identity and Structural Class


1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea (CAS 894012-98-7) is a synthetic small-molecule urea derivative (C19H28N4O4, MW 376.4) that incorporates a 5-oxopyrrolidine core, a 4-ethoxyphenyl substituent, and a morpholinoethyl urea side-chain . The compound belongs to a class of morpholinyl-pyrrolidinyl analogs disclosed in patents as urotensin II (U-II) receptor antagonists [1]. Canonical SMILES assignment (CCOc1ccc(N2CC(NC(=O)NCCN3CCOCC3)CC2=O)cc1) and InChI Key (BISNVMTWVFNVPQ-UHFFFAOYSA-N) confirm its distinct identity among structurally related urea–pyrrolidinone analogs .

Why 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea Cannot Be Substituted by Generic In-Class Analogs


Although numerous morpholinyl-pyrrolidinyl urea analogs exist, the specific 4-ethoxyphenyl substitution and 2-morpholinoethyl urea side-chain of this compound confer distinct target-engagement profiles confirmed by discrete bioactivity signatures. Patent disclosures of the morpholinyl-pyrrolidinyl series demonstrate that even minor structural changes (e.g., replacement of the 4-ethoxyphenyl group with 4-methylphenyl or cyclohexyl) can abolish urotensin II antagonism or redirect activity toward unrelated targets [1]. Furthermore, publicly curated bioactivity data indicate that this compound exhibits measurable inhibition of the rat urea transporter UT-A1 (IC50 = 1.5 µM), a target that is not uniformly engaged by all in-class analogs [2]. These structure-activity relationships demonstrate that generic substitution without matching the precise substitution pattern carries a high risk of functional non-equivalence.

Quantitative Differentiation Evidence for 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea: Head-to-Head and Cross-Study Data


Urea Transporter UT-A1 Inhibition: Measured IC50 vs. Urea-Based Comparators

In a fluorescence-based inhibition assay using rat UT-A1 expressed in MDCK cells, the target compound exhibited an IC50 of 1,500 nM (1.5 µM) [1]. By contrast, the structurally simpler dimethylurea demonstrates negligible UT-A1 inhibition (IC50 > 10,000 nM) under analogous conditions, and the clinically used urea analog acetazolamide primarily inhibits carbonic anhydrase rather than UT-A1, yielding no reported UT-A1 IC50 below 10 µM [2]. This establishes that the target compound's urea-pyrrolidinone scaffold is a necessary determinant for achieving low-micromolar UT-A1 engagement, differentiating it from simple urea derivatives that lack the extended heterocyclic architecture. However, this comparison is limited to cross-study inference because the three compounds were not tested in the same experimental series.

Urea transporter UT-A1 IC50 diuretic target renal physiology

Urotensin II Receptor Antagonism: Structural Determinants Differentiating from Non-Antagonist Morpholinyl Analogs

The morpholinyl-pyrrolidinyl urea chemotype encompassing the target compound is explicitly claimed in US Patent 7,432,258 as a urotensin II (U-II) receptor antagonist [1]. Within the patent SAR disclosure, analogs lacking the morpholinoethyl urea linkage (e.g., simple unsubstituted pyrrolidinones) showed substantially reduced or absent U-II antagonism in a rat aorta contraction assay. Although the quantitative IC50 for the target compound at the human UT receptor has not been publicly reported in a peer-reviewed paper, the patent provides a class-level inference that the morpholinoethyl urea motif is essential for receptor occupancy. This distinguishes the compound from morpholinyl-pyrrolidinyl analogs developed for alternate targets (e.g., kinase inhibition), where the urea group is replaced by carboxamide or sulfonamide linkers.

Urotensin II UT receptor GPCR antagonist cardiovascular vasoconstriction

Cellular Differentiation Activity: Proliferation Arrest in Undifferentiated Cells as a Discriminating Phenotype

This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, as documented in a patent disclosure referencing its potential use as an anti-cancer agent and for treating psoriasis [1]. While many urea derivatives (e.g., hydroxyurea) exert non-specific anti-proliferative effects through ribonucleotide reductase inhibition, they do not induce monocytic differentiation. The dual anti-proliferative/pro-differentiation phenotype of the target compound represents a mechanistic differentiation from simple urea-based cytostatic agents. Quantitative comparison is constrained by the absence of a direct head-to-head study.

cell differentiation anti-proliferative monocyte cancer psoriasis

5-Lipoxygenase Inhibition: Preliminary Activity Flag vs. In-Class Urea Derivatives

The compound was tested for inhibition of 5-lipoxygenase (5-LO) in rat basophilic leukemia (RBL-1, 2H3 subline) cell lysate, with activity measured via 5-HETE production . While the exact IC50 value is not publicly accessible from the Aladdin assay report card (ALA697974/ALA3886343), the compound was flagged as active in this screen [1]. In contrast, the urea-based 5-LO inhibitor zileuton (the only FDA-approved 5-LO inhibitor) exhibits an IC50 of approximately 300–500 nM in comparable RBL-1 lysate assays, and simple urea (NH2CONH2) shows no measurable 5-LO inhibition at concentrations up to 100 µM, confirming that the target compound's heterocyclic scaffold is a prerequisite for enzyme engagement. The lack of a publicly reported IC50 for the target compound limits the strength of this comparison.

5-lipoxygenase leukotriene inflammation RBL-1 cells 5-HETE

Recommended Application Scenarios for 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea Based on Verified Evidence


Renal Physiology Research: UT-A1 Urea Transporter Inhibitor Screening and Diuretic Target Validation

The compound's confirmed IC50 of 1.5 µM against rat UT-A1 [1] positions it as a tool compound for in vitro studies of urea transporter pharmacology. Researchers investigating novel diuretic mechanisms or urea recycling disorders can use this compound to probe UT-A1-dependent urea flux in MDCK cell models, with the understanding that its potency is moderate and may require concentrations in the low micromolar range. For programs requiring high-throughput screening of UT-A1 inhibitors, this compound can serve as a reference inhibitor for assay validation, particularly when benchmarking against inactive urea analogs.

Cardiovascular Drug Discovery: Urotensin II Antagonist Lead Optimization

Based on patent SAR disclosures establishing the morpholinyl-pyrrolidinyl urea chemotype as urotensin II receptor antagonists [1], this compound is suitable as a starting scaffold for medicinal chemistry campaigns targeting the UT receptor. Its 4-ethoxyphenyl and morpholinoethyl urea substituents represent key pharmacophoric elements; structure-activity relationship studies can systematically vary these groups to improve potency and selectivity. Procurement of this compound is justified when the research objective is to build a focused library of UT receptor antagonists, with the caveat that its human UT receptor IC50 remains to be publicly reported.

Oncology and Dermatology Research: Differentiation-Inducing Agent for Leukemia or Psoriasis Models

The patent-reported activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [1] supports exploratory use in in vitro models of acute myeloid leukemia (AML) differentiation therapy or psoriasis hyperproliferation. Researchers can evaluate this compound alongside established differentiation agents (e.g., all-trans retinoic acid, vitamin D3 analogs) to determine whether its dual anti-proliferative/pro-differentiation mechanism offers synergistic or complementary effects. Dosing and efficacy parameters must be empirically determined, as quantitative EC50 data for differentiation are not publicly available.

Inflammation Research: 5-Lipoxygenase Pathway Probe and Anti-Leukotriene Screening

The compound's activity in a 5-lipoxygenase inhibition screen using RBL-1 cell lysate [1] supports its use as a chemical probe in leukotriene biosynthesis studies. It can be employed in secondary assays to confirm on-target 5-LO inhibition following primary high-throughput screening hits. Because its IC50 has not been publicly quantified, researchers should determine potency in their own assay systems before using it as a reference inhibitor. Its structural divergence from zileuton [2] makes it a useful comparator for selectivity profiling across the 5-LO enzyme family.

Quote Request

Request a Quote for 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.